molecular formula C5H10O3 B14904003 4-Hydroxy-2-(hydroxymethyl)butanal

4-Hydroxy-2-(hydroxymethyl)butanal

Cat. No.: B14904003
M. Wt: 118.13 g/mol
InChI Key: ODINMKBKBBPFNR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(hydroxymethyl)butanal ( 161061-35-4) is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol. This compound features both aldehyde and hydroxyl functional groups, making it a versatile bifunctional building block in synthetic organic chemistry . Its structure allows it to serve as a precursor in the synthesis of more complex molecules. For researchers, its key value lies in its role as a precursor for 1,4-butanediol and 1,4-butanedial, which are important intermediates in polymer and fine chemical synthesis . The compound is also related to the chemistry of 2,3-dihydrofuran, which is the internal enol ether of 4-hydroxybutanal and undergoes various reactions such as additions with alcohols and ring-opening transformations, highlighting the utility of this chemical scaffold . As a reagent, it offers a pathway to create functionalized heterocycles and other complex structures useful in developing pharmaceuticals and materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

4-hydroxy-2-(hydroxymethyl)butanal

InChI

InChI=1S/C5H10O3/c6-2-1-5(3-7)4-8/h3,5-6,8H,1-2,4H2

InChI Key

ODINMKBKBBPFNR-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CO)C=O

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies

De Novo Synthesis Approaches to 4-Hydroxy-2-(hydroxymethyl)butanal

De novo synthesis offers the potential for high control over the final structure, including stereochemistry. This approach involves the strategic formation of the carbon backbone and the precise introduction of functional groups.

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection can be made at the C2-C3 bond, suggesting a potential aldol-type reaction. This disconnection breaks the molecule into two key synthons: a formaldehyde (B43269) equivalent and a 3-hydroxypropanal (B37111) enolate equivalent.

Another viable retrosynthetic approach involves disconnecting the C-C bonds adjacent to the hydroxymethyl group. This strategy would require different starting materials and a different set of bond-forming reactions.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. researchgate.netnih.gov For this compound, aldol-type condensations are a particularly relevant class of reactions. masterorganicchemistry.comvanderbilt.edu These reactions involve the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com In the context of synthesizing our target molecule, a crossed aldol (B89426) reaction between formaldehyde and 3-hydroxypropanal could theoretically form the desired carbon skeleton. However, controlling the regioselectivity and preventing self-condensation of the reactants would be significant challenges. doubtnut.comstackexchange.com

Strategies observed for related butanone derivatives can provide valuable insights. For instance, the aldol condensation of butanal is a well-established industrial process. libretexts.orgrsc.org Adapting these conditions, perhaps with the use of specific catalysts or protecting groups, could favor the desired crossed aldol reaction.

Reaction TypeReactantsPotential ProductKey Challenges
Crossed Aldol CondensationFormaldehyde, 3-HydroxypropanalThis compoundRegioselectivity, Self-condensation
Adapted Butanone SynthesisModified Butanal derivative, FormaldehydeThis compound intermediateCatalyst selection, Reaction conditions

Achieving the desired arrangement of functional groups in this compound requires high degrees of regioselectivity and chemoselectivity. durgapurgovtcollege.ac.incolab.wsresearchgate.net Regioselectivity refers to the preferential reaction at one specific site over another, while chemoselectivity is the selective reaction of one functional group in the presence of others. durgapurgovtcollege.ac.inresearchgate.net

In the synthesis of this polyol, selective protection of one hydroxyl group might be necessary to allow for the manipulation of the other. Similarly, the introduction of the aldehyde must be carefully controlled to avoid unwanted side reactions with the hydroxyl groups. The use of specific catalysts and reagents is crucial for achieving this level of control. nih.govmdpi.com

Derivatization from Readily Available Precursors

An alternative to de novo synthesis is the modification of existing molecules that already possess a similar carbon skeleton. This approach can often be more efficient, though it is dependent on the availability of suitable starting materials.

The selective oxidation of alcohols to aldehydes and the reduction of aldehydes to alcohols are fundamental transformations in organic synthesis. rsc.orgresearchgate.net In the context of this compound, these reactions are critical for manipulating the oxidation state of the functional groups. For instance, a precursor with two primary alcohol groups and a secondary alcohol could be selectively oxidized to generate the target aldehyde. nih.govproquest.com

The choice of oxidizing or reducing agent is paramount to achieving selectivity. Mild oxidizing agents are often required to prevent over-oxidation to a carboxylic acid. Similarly, selective reducing agents can target the aldehyde in the presence of other functional groups.

TransformationReagent ClassExample Reagents
Selective Oxidation (Primary Alcohol to Aldehyde)Mild OxidantsPCC, DMP
Selective Reduction (Aldehyde to Primary Alcohol)Hydride ReagentsNaBH4

Stereoselective Synthesis of Chiral this compound

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer, known as stereoselective synthesis, is often crucial for biological applications.

Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of readily available enantiomerically pure precursors. nih.gov For example, an asymmetric aldol reaction could be employed to set the stereochemistry at the C2 position. Alternatively, a racemic mixture of this compound could be resolved into its individual enantiomers using chiral chromatography or by reaction with a chiral resolving agent.

Application of Chiral Catalysis for Asymmetric Induction

While this compound is an achiral molecule, the principles of chiral catalysis can be applied in its synthesis when it serves as a precursor to chiral products. Asymmetric induction involves the use of a chiral catalyst to influence the formation of a new stereocenter. In the context of synthesizing derivatives of this compound, this would typically involve a reaction where a prochiral face of the butanal or a related intermediate is attacked by a nucleophile under the direction of a chiral catalyst.

For instance, a hypothetical asymmetric aldol reaction starting from a precursor that would lead to this compound could employ a chiral ligand complexed to a metal center. The catalyst's three-dimensional structure creates a chiral environment that favors one enantiomeric pathway over the other, resulting in an enantiomerically enriched product. Research in organocatalysis has also identified novel chiral catalysts, such as those derived from binaphthylazepine, that can be effective in asymmetric cyclization reactions, a strategy that could be adapted for syntheses involving derivatives of this compound. mdpi.com

Diastereoselective Control in Multi-step Synthetic Sequences

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them—diastereoselective control—is paramount. For a multi-step synthesis that produces a derivative of this compound with multiple stereocenters, each stereocenter-forming step must be carefully designed. One common strategy is substrate-controlled diastereoselection, where an existing stereocenter in the molecule directs the formation of a new one.

For example, the reduction of a ketone or the epoxidation of an alkene in a molecule that already contains a stereocenter can be highly diastereoselective. The steric and electronic properties of the existing chiral center will favor the approach of the reagent from a particular face, leading to the preferential formation of one diastereomer. The synthesis of complex molecules like 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans demonstrates the creation of three new stereocenters in a single-pot process through careful control of reaction conditions. nih.gov

Chemoenzymatic Synthetic Routes for Enantiopure Isomers

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of traditional organic chemistry to produce enantiopure compounds. Enzymes, being inherently chiral, can catalyze reactions with exceptional levels of stereoselectivity. For the synthesis of chiral derivatives starting from or passing through this compound, enzymes can be employed for key transformations.

Chemical Reactivity and Transformation Studies

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is central to many of the transformations of 4-Hydroxy-2-(hydroxymethyl)butanal.

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. ck12.orgmasterorganicchemistry.comopenstax.org These reactions typically proceed via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated. ncert.nic.inlibretexts.org

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), this compound is expected to form a cyanohydrin. This reaction is typically base-catalyzed to generate the more potent cyanide nucleophile. ncert.nic.inlibretexts.org The resulting product, 5-hydroxy-2-(hydroxymethyl)-2-hydroxypentanenitrile, introduces a new chiral center and a nitrile group that can be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to an amine.

Imine Formation: The reaction of this compound with primary amines under mildly acidic conditions would lead to the formation of imines, also known as Schiff bases. The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the imine. ncert.nic.in The pH control is crucial in this reaction; sufficient acid is needed to catalyze the dehydration, but not so much as to protonate the amine nucleophile, rendering it unreactive.

Table 1: Predicted Nucleophilic Addition Reactions of this compound
ReactionReagentsProduct
Cyanohydrin FormationHCN, cat. Base5-Hydroxy-2-(hydroxymethyl)-2-hydroxypentanenitrile
Imine FormationR-NH₂, mild H⁺N-Alkyl-1-(4-hydroxy-2-(hydroxymethyl)butylidene)amine

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. ncert.nic.inlibretexts.orgchemistrysteps.comlibretexts.org This transformation is often highly efficient.

Common oxidizing agents that can be employed for the conversion of this compound to 4-hydroxy-2-(hydroxymethyl)butanoic acid include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent). libretexts.orglibretexts.org

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild and selective oxidation, particularly useful for distinguishing aldehydes from ketones. ncert.nic.in

Sodium hypochlorite (B82951) (NaClO). chemistrysteps.com

It is important to note that under the conditions of oxidation, the primary hydroxyl groups could also be susceptible to oxidation, potentially leading to over-oxidation products. Selective oxidation of the aldehyde in the presence of alcohols can be challenging and may require specific reagents or controlled reaction conditions.

Table 2: Representative Oxidation Reactions of this compound
ReagentProductNotes
Jones Reagent (CrO₃, H₂SO₄, acetone)4-Hydroxy-2-(hydroxymethyl)butanoic acidStrong oxidizing agent; potential for over-oxidation of hydroxyl groups. libretexts.orglibretexts.org
Tollens' Reagent ([Ag(NH₃)₂]⁺)4-Hydroxy-2-(hydroxymethyl)butanoateMild conditions, selective for the aldehyde. ncert.nic.in
Sodium Perborate (in acetic acid)4-Hydroxy-2-(hydroxymethyl)butanoic acidEffective for the oxidation of aldehydes. organic-chemistry.org

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 2-(hydroxymethyl)butane-1,4-diol. This requires the use of reducing agents that are chemoselective for aldehydes in the presence of other functional groups.

Hydride reagents are commonly used for this purpose:

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is highly selective for aldehydes and ketones over esters and carboxylic acids. It is an ideal choice for the reduction of this compound as it will not affect the existing hydroxyl groups. fiveable.me

Lithium aluminium hydride (LiAlH₄): This is a much stronger reducing agent and will also reduce aldehydes to primary alcohols. However, its high reactivity makes it less chemoselective, and it is typically used in aprotic solvents. fiveable.me

Ammonia borane (B79455) (NH₃BH₃): This reagent has been shown to be effective for the chemoselective reduction of aldehydes and ketones in water, offering an environmentally benign option. rsc.orgresearchgate.net

Enzymatic reductions can also offer high chemoselectivity for the reduction of aldehydes to alcohols, often proceeding under mild conditions. nih.gov

Table 3: Selective Reduction of the Aldehyde in this compound
ReagentProductKey Features
Sodium Borohydride (NaBH₄)2-(Hydroxymethyl)butane-1,4-diolHighly selective for aldehydes, mild conditions. fiveable.me
Ammonia Borane (NH₃BH₃)2-(Hydroxymethyl)butane-1,4-diolEnvironmentally friendly, chemoselective. rsc.orgresearchgate.net
Catalytic Hydrogenation (e.g., H₂, Ni/Pd/Pt)2-(Hydroxymethyl)butane-1,4-diolCan also reduce aldehydes, conditions can be adjusted for selectivity.

Reactivity of the Hydroxyl Functional Groups

The two primary hydroxyl groups in this compound can undergo reactions typical of alcohols, such as esterification, etherification, and acylation. A key synthetic challenge and opportunity lies in the selective reaction of one hydroxyl group over the other.

Esterification: The reaction of the hydroxyl groups with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of esters. byjus.comcommonorganicchemistry.commonash.edu Acid catalysts are typically required for esterification with carboxylic acids (Fischer esterification). The use of more reactive acylating agents like acid chlorides or anhydrides can proceed under milder, often basic, conditions.

Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis. google.comnih.govlibretexts.org This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. Direct etherification of alcohols can also be achieved using acid catalysis. nih.govlibretexts.org

Acylation: This is a specific type of esterification using an acylating agent, often an acyl halide or anhydride, typically in the presence of a base. nih.govacs.org The choice of catalyst and acylating agent can influence the regioselectivity of the reaction in diols. acs.orgnih.gov

Due to the presence of two primary hydroxyl groups at different positions (C2-hydroxymethyl and C4-hydroxy), the potential for selective protection exists. This would allow for the differential functionalization of the two hydroxyl groups.

Strategies for selective protection could exploit:

Steric Hindrance: Although both are primary, the C2-hydroxymethyl group is adjacent to a chiral center, which might introduce some steric differentiation, allowing a bulky protecting group to selectively react with the more accessible C4-hydroxyl group.

Intramolecular Cyclization: The 1,4-relationship of the aldehyde and the C4-hydroxyl group could potentially be used to form a cyclic hemiacetal, temporarily masking both functionalities and allowing for selective reaction at the C2-hydroxymethyl group. wikipedia.org Similarly, the 1,3-relationship between the two hydroxyl groups in the reduced product, 2-(hydroxymethyl)butane-1,4-diol, could allow for the formation of cyclic acetals (e.g., benzylidene or isopropylidene acetals) to protect both groups simultaneously. wikipedia.orgresearchgate.net

Directed Protection: The use of specific catalysts or reagents can direct the protection to a particular hydroxyl group. For instance, in some systems, certain catalysts can favor the acylation of one hydroxyl group over another in a diol. acs.orgacs.orgnih.gov

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), benzyl (B1604629) ethers, and acetals. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. thieme-connect.com

Table 4: Potential Selective Reactions of the Hydroxyl Groups
Reaction TypeReagents and ConditionsPotential Outcome
Selective SilylationBulky silyl chloride (e.g., TBDPS-Cl), basePotential for selective protection of the C4-hydroxyl group due to steric factors.
Acetal (B89532) Formation (on the corresponding triol)Benzaldehyde, acid catalystFormation of a cyclic benzylidene acetal across the 1,3-diol moiety. researchgate.net
Selective EsterificationEnzyme (lipase), acyl donorPotential for regioselective esterification at one of the primary hydroxyls.

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of both an aldehyde and two hydroxyl groups within the same molecule sets the stage for intramolecular reactions. The proximity of the hydroxyl groups to the electrophilic aldehyde carbon facilitates cyclization, leading to the formation of stable heterocyclic structures. This process is a classic example of ring-chain tautomerism, where an equilibrium exists between the open-chain hydroxy-aldehyde and its cyclic hemiacetal forms.

Investigation of Lactol or Cyclic Hemiacetal Formation

This compound possesses two hydroxyl groups—a primary hydroxyl on the hydroxymethyl substituent at the C2 position and a secondary hydroxyl group at the C4 position—that can potentially react with the aldehyde at C1 to form a cyclic hemiacetal, also known as a lactol. The formation of five- and six-membered rings is generally favored in such intramolecular cyclizations due to their thermodynamic stability. khanacademy.org

The reaction of the C4-hydroxyl group with the aldehyde would lead to the formation of a five-membered ring, a substituted tetrahydrofuranol. Conversely, the participation of the primary hydroxyl group from the C2-hydroxymethyl substituent would result in a five-membered ring as well, specifically a substituted 3-hydroxytetrahydrofuran. However, considering the spatial arrangement, the C4-hydroxyl is positioned to form a five-membered ring through a 1,4-addition, while the C2-hydroxymethyl group's hydroxyl would also lead to a five-membered ring.

The regioselectivity of this cyclization—that is, which hydroxyl group preferentially reacts—is governed by a combination of kinetic and thermodynamic factors. The formation of a five-membered ring from the C4-hydroxyl is often kinetically and thermodynamically favored over the formation of larger or smaller rings.

Table 1: Potential Intramolecular Cyclization Products of this compound

Reacting Hydroxyl GroupRing SizeCyclic Hemiacetal Structure
C4-OH5-membered3-(Hydroxymethyl)tetrahydrofuran-2-ol
C2-CH2OH5-membered4-Hydroxytetrahydrofuran-3-carbaldehyde (less likely)

Note: The formation of a cyclic ether via the C2-hydroxymethyl group would lead to a different class of compound and is mechanistically less favored for hemiacetal formation compared to the direct attack of the hydroxyl on the aldehyde.

The equilibrium between the open-chain form and the cyclic hemiacetals can be influenced by factors such as solvent and temperature. In aqueous solutions, many hydroxy aldehydes exist predominantly in their cyclic forms. libretexts.org For instance, glucose, a polyhydroxy aldehyde, exists almost entirely in its cyclic pyranose and furanose forms in solution. khanacademy.org

Potential for Furan (B31954) or Pyran Ring Closure from the Linear Hydroxy-Aldehyde

The cyclic hemiacetals formed from this compound can undergo further reactions, most notably dehydration, to form unsaturated heterocyclic rings like furans and pyrans. This transformation is typically acid-catalyzed and involves the elimination of a water molecule from the lactol.

The formation of a furan ring would proceed from the five-membered cyclic hemiacetal. Protonation of the hemiacetal hydroxyl group, followed by the loss of water, generates a resonance-stabilized oxocarbenium ion. Subsequent deprotonation of an adjacent carbon atom leads to the formation of a double bond, resulting in a substituted dihydrofuran, which can be further oxidized or rearranged to a furan derivative.

While the direct formation of a pyran (a six-membered ring) from the intramolecular cyclization of this compound is not possible due to the carbon chain length, substituted tetrahydropyrans can be synthesized through other routes involving different starting materials or reaction conditions. The principles of kinetic versus thermodynamic control are crucial in these syntheses, where reaction conditions can be tuned to favor the formation of a specific ring size. nih.govwikipedia.org

Mechanistic Studies of Transformation Pathways

The transformation of this compound into its cyclic forms and subsequent derivatives is governed by well-established mechanistic principles.

The initial step is the nucleophilic attack of one of the hydroxyl groups on the carbonyl carbon of the aldehyde. This can occur under both acidic and basic conditions, though it is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org

Mechanism of Acid-Catalyzed Intramolecular Hemiacetal Formation:

Protonation of the carbonyl oxygen: The aldehyde oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The lone pair of electrons on the oxygen of either the C4-hydroxyl or the C2-hydroxymethyl group attacks the protonated carbonyl carbon. This is the ring-forming step.

Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral cyclic hemiacetal.

The balance between the formation of the different possible cyclic hemiacetals is a delicate interplay of kinetic and thermodynamic factors. The transition state leading to the formation of the five-membered ring from the C4-hydroxyl is generally of lower energy, making it the kinetically favored product. This product is also often the more thermodynamically stable one.

Mechanism of Acid-Catalyzed Dehydration to a Furan Derivative:

Protonation of the hemiacetal hydroxyl: The hydroxyl group on the anomeric carbon (C1) of the cyclic hemiacetal is protonated.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

Deprotonation: A proton is removed from an adjacent carbon atom (likely C2), leading to the formation of a double bond within the ring and yielding a substituted dihydrofuran.

Computational studies on similar systems have provided valuable insights into the energy barriers and reaction intermediates involved in these transformations, confirming the general preference for the formation of five- and six-membered rings. nih.gov

Table 2: Key Mechanistic Steps and Intermediates in the Transformation of this compound

TransformationKey Mechanistic StepsKey Intermediates
Intramolecular Hemiacetal Formation Protonation, Nucleophilic Attack, DeprotonationProtonated Aldehyde, Oxonium Ion
Dehydration to Furan Derivative Protonation, Elimination of Water, DeprotonationProtonated Hemiacetal, Oxocarbenium Ion

Potential Biological and Biochemical Explorations

Hypothetical Biosynthetic Pathways and Precursors

The structure of 4-Hydroxy-2-(hydroxymethyl)butanal, a five-carbon branched-chain polyoxygenated aldehyde, suggests plausible biosynthetic origins from common metabolic intermediates through enzyme-catalyzed reactions.

The formation of the carbon skeleton of this compound can be logically proposed to occur via an aldol (B89426) condensation reaction. This class of reaction is fundamental to carbon-carbon bond formation in metabolism, notably in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Aldolases are the enzymes that catalyze these reactions, typically joining a ketone or aldehyde "donor" with an aldehyde "acceptor". nih.gov

A hypothetical and biochemically feasible route to this compound involves the condensation of a three-carbon aldehyde with a two-carbon aldehyde. Specifically, an aldolase (B8822740) could catalyze the reaction between glyceraldehyde (a three-carbon aldose) and acetaldehyde (B116499) (a two-carbon aldehyde). In this scenario, the enolate of acetaldehyde would act as the nucleophile, attacking the carbonyl carbon of glyceraldehyde. Subsequent reduction of an intermediate would be necessary to yield the final structure.

Alternatively, and perhaps more directly, enzymes such as the dihydroxyacetone phosphate (DHAP)-dependent aldolases could be involved. While these enzymes classically use DHAP as the nucleophile, some have been shown to exhibit versatility, even catalyzing additions to ketone electrophiles to produce branched-chain monosaccharides. nih.gov A class II pyruvate (B1213749) aldolase has been used in a biocatalytic system to react pyruvate with formaldehyde (B43269), a one-carbon aldehyde, demonstrating the enzymatic feasibility of C-C bond formation with simple aldehydes. acs.org This suggests that an analogous enzymatic reaction, perhaps involving a three-carbon keto-sugar phosphate and a two-carbon fragment, could be a plausible route.

The structure of this compound strongly suggests a relationship with the metabolic pathways of carbohydrates and related polyols. A significant potential link is the degradation pathway of vitamin C (ascorbic acid).

During the degradation of dehydroascorbic acid (DHA), the oxidized form of vitamin C, a number of reactive carbonyl species are formed. One such product that has been identified in vivo, particularly in the human lens, is 4-hydroxy-2-oxobutanal (B1210844), also known as 3-deoxythreosone. nih.govresearchgate.net This compound is a dicarbonyl species formed through the non-oxidative degradation of DHA. nih.gov The structure of 4-hydroxy-2-oxobutanal is very similar to this compound, differing primarily by the presence of a ketone at the C2 position instead of a hydroxymethyl group and aldehyde. It is plausible that this compound could arise from the enzymatic reduction of the keto-group of 4-hydroxy-2-oxobutanal, catalyzed by a ketoreductase, followed by tautomerization or further reduction.

The metabolism of this compound would likely follow established routes for other biologically relevant aldehydes. Endogenously formed aldehydes, such as those from lipid peroxidation (e.g., 4-hydroxynonenal), are metabolized through oxidation to carboxylic acids by aldehyde dehydrogenases or reduction to alcohols by aldo-keto reductases and alcohol dehydrogenases. nih.gov Similarly, this compound could be oxidized to 4-hydroxy-2-(hydroxymethyl)butanoic acid or reduced to 2-(hydroxymethyl)butane-1,4-diol. These pathways are crucial for detoxification and cellular homeostasis.

Substrate Specificity for Enzymes Acting on Aliphatic Aldehydes and Polyols

Given its structure as a polyhydroxylated aliphatic aldehyde, this compound is a potential substrate for several classes of metabolic enzymes that exhibit group specificity for aldehydes and hydroxyl groups.

The primary enzymatic transformations would likely involve the aldehyde functional group.

Oxidation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids. Many ALDHs have broad substrate specificity and would likely act on this compound.

Reduction: Aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs) catalyze the reversible reduction of aldehydes and ketones to primary and secondary alcohols, respectively. These enzymes often have broad specificity for aliphatic aldehydes and could reduce the butanal moiety to a primary alcohol, yielding a triol.

The table below summarizes the potential enzymatic reactions.

Enzyme ClassPotential ReactionSubstrateProduct
Aldehyde Dehydrogenase (ALDH)OxidationThis compound4-Hydroxy-2-(hydroxymethyl)butanoic acid
Aldo-Keto Reductase (AKR) / Alcohol Dehydrogenase (ADH)ReductionThis compound2-(Hydroxymethyl)butane-1,4-diol

To understand the interaction between an enzyme and this compound, a detailed kinetic and mechanistic characterization would be required. This typically involves several steps:

Enzyme Assays: The rate of the enzymatic reaction would be measured under varying substrate concentrations. For dehydrogenase enzymes, this is often monitored by tracking the change in absorbance of a nicotinamide (B372718) cofactor (NADH or NADPH) at 340 nm.

Determination of Kinetic Parameters: From the assay data, key kinetic constants would be determined using models like the Michaelis-Menten equation.

K_m (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of its maximum (V_max). It provides an indication of the affinity of the enzyme for the substrate; a lower K_m suggests higher affinity.

k_cat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

k_cat/K_m (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, accounting for both binding and catalysis.

Mechanistic Studies: The mechanism of catalysis could be investigated. For example, many aldolases (Class I) operate via the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and the substrate's carbonyl group. acs.org Investigating pH dependence, performing site-directed mutagenesis of active site residues, and using structural biology techniques like X-ray crystallography could elucidate the precise mechanism of binding and catalysis for this compound.

Role as a Putative Natural Product or Metabolite

Several lines of reasoning support the consideration of this compound as a putative natural product or metabolite.

First, its chemical structure is consistent with compounds derived from biological sources. It is a polyhydroxylated aliphatic compound; such molecules are widespread in nature. nih.gov For instance, polyols are used as building blocks for bio-based polymers, and many are derived from natural sources like vegetable oils and carbohydrates. acs.orgresearchgate.net Aliphatic compounds are a fundamental class of organic molecules found in fats, oils, and as metabolic intermediates. solubilityofthings.combritannica.com

Second, the plausible biosynthetic connection to the degradation of vitamin C provides a strong argument for its potential endogenous formation. nih.govresearchgate.net Vitamin C is an essential nutrient and a key component of the antioxidant defense system in many organisms. Its degradation products are known to be biologically active, suggesting that downstream metabolites like this compound could also exist and have functional roles or be biomarkers of metabolic processes.

Finally, the existence of structurally similar compounds in nature lends further support. Numerous branched-chain sugars and polyols are known natural products. nih.gov The discovery of a wide array of polyhydroxylated alkaloids, many of which are potent enzyme inhibitors, demonstrates that complex, polyoxygenated aliphatic structures are part of nature's chemical inventory. nih.gov Therefore, it is reasonable to hypothesize that this compound may be an as-yet-unidentified metabolite in certain organisms or specific metabolic states.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of a molecule. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic and molecular framework can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Hydroxy-2-(hydroxymethyl)butanal, distinct signals would be expected for each unique proton environment. The aldehydic proton (CHO) would appear at a characteristic downfield chemical shift, typically in the range of 9.5-10.0 ppm. The protons of the two hydroxymethyl groups (-CH₂OH) and the methine proton (-CH-) would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The protons of the hydroxyl groups (-OH) would appear as broad singlets, and their chemical shift would be dependent on solvent and concentration. For comparison, the aldehydic proton in butanal typically appears around 9.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal, expected in the region of 200-205 ppm. The carbons of the two hydroxymethyl groups and the methine carbon would appear in the intermediate region of the spectrum, while the carbon of the methylene (B1212753) group in the butyl chain would be the most upfield. For reference, the carbonyl carbon in butanal appears at approximately 202.8 ppm. medchemexpress.com

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the carbon backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Expected ¹H and ¹³C NMR Data for this compound

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH O ~9.6 ~203
CH (CH₂OH)₂ ~2.5 ~55
CH ₂CH₂OH ~1.8, ~1.7 ~30
CH₂CH ₂OH ~3.7 ~62
CH(CH ₂OH)₂ ~3.8, ~3.6 ~65
CH₂CH₂OH Variable -

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a vital technique for determining the elemental composition of a molecule with high accuracy and for obtaining information about its structure through fragmentation analysis.

Accurate Mass Measurement: HRMS would provide a high-resolution mass measurement of the molecular ion of this compound (C₅H₁₀O₃), allowing for the unambiguous determination of its elemental formula. The expected monoisotopic mass is 118.06299 Da.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the loss of water (H₂O), formaldehyde (B43269) (CH₂O), and other small neutral molecules from the molecular ion. The fragmentation of butanal, for example, shows a characteristic loss of an ethyl group. nih.gov Similar fragmentation patterns, guided by the functional groups present, would be expected for this compound.

Expected HRMS Fragmentation Data for this compound

Fragment Ion m/z (Da) Possible Origin
[M+H]⁺ 119.0703 Protonated molecule
[M+Na]⁺ 141.0522 Sodium adduct
[M-H₂O+H]⁺ 101.0597 Loss of water

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl and carbonyl groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups, with the broadness resulting from hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ would be characteristic of the aldehyde carbonyl (C=O) group. For comparison, the C=O stretch in butanal appears around 1720-1740 cm⁻¹. chemsrc.com

C-H Stretch: Absorption bands in the region of 2950-2850 cm⁻¹ would correspond to the C-H stretching vibrations of the alkyl portions of the molecule. A weaker pair of bands might also be observed around 2820 and 2720 cm⁻¹ for the aldehyde C-H stretch.

C-O Stretch: Absorption bands in the fingerprint region, typically between 1000 and 1260 cm⁻¹, would be due to the C-O stretching vibrations of the primary alcohol groups.

Expected IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Hydroxyl O-H stretch 3200-3600 (broad)
Aldehyde C=O stretch 1720-1740 (strong)
Alkyl C-H stretch 2850-2960
Aldehyde C-H stretch 2720, 2820 (weak)

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Products

Due to its polarity and low volatility, this compound would likely require derivatization prior to GC-MS analysis. Derivatization to a more volatile and thermally stable compound, such as a trimethylsilyl (B98337) (TMS) ether, would be a common approach.

Derivatization: The hydroxyl groups of the molecule would be converted to their corresponding TMS ethers by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC Separation: The derivatized analyte would be separated from other components on a capillary GC column, likely a non-polar or medium-polarity column.

MS Detection: The mass spectrometer would detect the derivatized compound as it elutes from the GC column, providing a mass spectrum that can be used for identification and quantification. The analysis of other hydroxy aldehydes, such as 4-hydroxy-2-nonenal, has been successfully performed using GC-MS after derivatization.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes for Separation and Quantification

HPLC is a versatile technique for the separation and quantification of polar, non-volatile compounds like this compound without the need for derivatization.

Separation Mode: Reversed-phase HPLC would be the most likely mode of separation, using a C18 or C8 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer to control the pH. For related compounds like 4-hydroxybutanal, reversed-phase HPLC methods have been developed. sielc.com

Detection: Several detection methods could be employed. UV detection at a low wavelength (around 210 nm) would be possible due to the presence of the carbonyl group. More sensitive and selective detection could be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). Evaporative Light Scattering Detection (ELSD) could also be a suitable option as the analyte is less volatile than the mobile phase.

Typical HPLC Parameters for Analysis of Related Hydroxy Aldehydes

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry

Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available experimental and computational data regarding the chiroptical properties of This compound . Consequently, detailed research findings, including specific optical rotation values, Electronic Circular Dichroism (ECD) spectra, and Optical Rotatory Dispersion (ORD) curves—essential for the rigorous stereochemical assignment of this compound—could not be located.

Chiroptical spectroscopic methods are fundamental in determining the absolute configuration of chiral molecules. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter(s). For a molecule like this compound, which possesses a chiral center at the C2 position, ECD spectroscopy would be a powerful tool. In principle, the enantiomers would exhibit mirror-image ECD spectra. By comparing experimentally measured spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)- or (S)-4-Hydroxy-2-(hydroxymethyl)butanal), the absolute configuration could be unambiguously determined.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD curve provides information about the stereochemistry of a molecule and can be used to identify the presence of chromophores and their spatial relationship to the chiral center(s). Similar to ECD, the comparison of experimental ORD curves with calculated ones can lead to the assignment of the absolute configuration.

Although these methods are standard for stereochemical elucidation, no studies presenting such data for this compound have been published or made accessible in the searched repositories. The synthesis of this molecule has been described, but its full chiroptical characterization remains to be reported. Without experimental or calculated data, the creation of data tables and a detailed discussion of its specific chiroptical properties is not possible at this time. Further research is required to be undertaken to characterize the stereochemical aspects of this compound fully.

Applications As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde and hydroxyl functionalities opens up numerous possibilities for its use as a precursor in multi-step organic syntheses.

Drawing an analogy to structurally similar compounds, 4-Hydroxy-2-(hydroxymethyl)butanal holds promise as a scaffold for the development of new therapeutic agents and crop protection chemicals. A notable parallel can be drawn to 4-amino-2-hydroxymethyl-1-butanol, a key intermediate in the synthesis of potent antiviral drugs such as Famciclovir and Penciclovir. derpharmachemica.comresearchgate.net In the synthesis of these antiviral agents, the amino and hydroxyl groups of 4-amino-2-hydroxymethyl-1-butanol serve as crucial handles for the introduction of the purine (B94841) base and subsequent modifications. derpharmachemica.com Similarly, the two hydroxyl groups and the aldehyde functionality of this compound could be selectively functionalized to build complex, biologically active molecules. The aldehyde could, for instance, undergo reductive amination to introduce a nitrogen-containing substituent, a common feature in many pharmaceuticals.

The potential for this compound to act as a precursor is further highlighted by the development of novel synthetic routes for analogous compounds, demonstrating the chemical feasibility of manipulating such structures. researchgate.net The strategic placement of functional groups in this compound could lead to the generation of chiral centers, which are of paramount importance in modern drug design.

The synthesis of many fragrance and flavor compounds relies on key reactions such as aldol (B89426) condensations and subsequent transformations. nih.govresearchgate.net For instance, the well-known raspberry ketone is synthesized via an aldol condensation. nih.gov Given its structure, this compound could potentially be synthesized through a related pathway, possibly involving an aldol reaction between formaldehyde (B43269) and butanal under specific conditions. wikipedia.orgwikipedia.org

Furthermore, the aldehyde group of this compound could be a precursor to various aroma chemicals. Aldehydes themselves are often important components of fragrance profiles. This compound could also be transformed through oxidation to a carboxylic acid, reduction to a diol, or esterification of its hydroxyl groups, each pathway leading to potentially new and interesting fragrance or flavor molecules. The synthesis of various odorants often involves the use of such multifunctional starting materials to build the desired carbon skeleton and introduce the necessary functional groups that dictate the final scent profile. nih.gov

Potential as a Monomer or Cross-linking Agent in Polymer Science

The presence of two hydroxyl groups suggests that this compound could serve as a valuable monomer or cross-linking agent in the field of polymer chemistry. This potential can be extrapolated from the extensive use of other bis(hydroxymethyl) compounds in the production of various polymeric materials. nih.govacs.org

Compounds like 2,5-Bis(hydroxymethyl)furan (BHMF) and 2,2′-Bis(hydroxymethyl)propionic acid (bis-MPA) are well-established building blocks for creating sustainable and functional polymers. nih.govacs.orgacs.org These diols are commonly used in condensation polymerizations with dicarboxylic acids or their derivatives to produce polyesters. nih.govacs.org The resulting polymers often exhibit desirable properties such as biodegradability and thermal stability. nih.govacs.org

By analogy, this compound could be polymerized with various co-monomers to yield novel polyesters. The aldehyde group could either be protected prior to polymerization and later deprotected for further functionalization of the polymer backbone, or it could potentially participate in the polymerization process itself under specific reaction conditions. This could lead to the formation of polymers with unique architectures and reactive pendant groups.

Furthermore, the difunctional nature of this molecule makes it a candidate for use as a cross-linking agent. Cross-linking is a critical process for modifying the mechanical properties of polymers, such as increasing their strength, rigidity, and thermal resistance. The two hydroxyl groups could react with functional groups on existing polymer chains, creating a three-dimensional network structure. This is a common strategy employed with other diols to enhance polymer performance. nih.gov

Below is a table summarizing the potential applications based on analogies with other compounds:

Potential Application Analogous Compound(s) Relevant Research Findings
Precursor for Pharmaceuticals4-amino-2-hydroxymethyl-1-butanolKey intermediate in the synthesis of antiviral drugs Famciclovir and Penciclovir. derpharmachemica.comresearchgate.net
Intermediate in Fragrance SynthesisRaspberry Ketone, various aldehydesSynthesis often involves aldol condensations; aldehydes are common fragrance components. nih.govresearchgate.net
Monomer for Polyesters2,5-Bis(hydroxymethyl)furan (BHMF), 2,2′-Bis(hydroxymethyl)propionic acid (bis-MPA)Used to produce bio-based and functional polyesters with tunable properties. nih.govacs.orgacs.org
Cross-linking Agent in PolymersVarious bis(hydroxymethyl) compoundsEmployed to enhance the mechanical and thermal properties of polymers. nih.gov

Future Research Directions and Unanswered Questions

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. For 4-Hydroxy-2-(hydroxymethyl)butanal, the development of green and sustainable synthetic routes is a paramount objective for future research. Current synthetic methods are not extensively documented in readily available literature, suggesting a significant opportunity for innovation in this area.

Future research should focus on several key principles of green chemistry:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This could involve exploring catalytic reactions that minimize the formation of byproducts.

Use of Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials would be a significant advancement. This could involve the use of carbohydrates or other renewable resources.

Catalysis: The use of efficient and recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous catalysts, could lead to milder reaction conditions, reduced energy consumption, and simplified purification processes.

Benign Solvents: The exploration of reaction media such as water, supercritical fluids, or ionic liquids could replace traditional volatile organic solvents, thereby reducing environmental impact.

A comparative analysis of potential green synthetic strategies is presented below:

Synthesis StrategyPotential AdvantagesResearch Focus
Biocatalytic Routes High selectivity, mild reaction conditions, biodegradable catalysts.Screening for novel enzymes, enzyme immobilization, reaction engineering.
Heterogeneous Catalysis Ease of catalyst separation and recycling, potential for continuous processes.Development of novel catalyst materials, optimization of reaction conditions.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability profile.Identification of suitable biomass-derived starting materials, development of efficient conversion pathways.

Comprehensive Elucidation of Potential Biological Roles and Interactions

The biological significance of this compound is largely unexplored. Its structure, containing reactive aldehyde and hydroxyl functionalities, suggests the potential for diverse interactions with biological systems. Future research in this domain should be directed towards a systematic and comprehensive elucidation of its biological roles.

Key research questions to be addressed include:

Metabolic Pathways: Is this compound an intermediate or byproduct of any known metabolic pathways in microorganisms, plants, or animals?

Enzyme Interactions: Does this compound act as a substrate, inhibitor, or modulator for any specific enzymes? Its aldehyde group could potentially interact with nucleophilic residues in enzyme active sites.

Signaling Roles: Could this compound or its derivatives function as signaling molecules in biological systems, similar to other small aldehydes?

Biocompatibility and Toxicity: A thorough investigation of its biocompatibility and potential cytotoxic effects is essential before any consideration for biomedical applications.

A proposed research workflow for investigating the biological roles of this compound could involve a multi-pronged approach combining in vitro and in silico methods.

Exploration of Novel Industrial and Material Science Applications

The unique chemical structure of this compound makes it an attractive candidate for various industrial and material science applications, although specific uses are not yet established. The presence of two hydroxyl groups and an aldehyde group provides multiple reaction sites for polymerization and chemical modification.

Future research should explore its potential as a:

Monomer for Polymer Synthesis: The diol functionality could be utilized in the synthesis of polyesters, polyurethanes, and polycarbonates. The aldehyde group could be used for cross-linking or further functionalization of the resulting polymers.

Building Block in Fine Chemical Synthesis: It could serve as a versatile starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

Component in Resin and Coating Formulations: The hydroxyl groups can react with isocyanates or epoxides to form durable coatings and resins.

The table below outlines potential applications and the corresponding properties of the resulting materials.

Potential ApplicationKey Functional Groups UtilizedPotential Material Properties
Polyester Synthesis Two hydroxyl groupsBiodegradability, tunable mechanical properties.
Polyurethane Production Two hydroxyl groupsElasticity, abrasion resistance.
Cross-linking Agent Aldehyde groupIncreased polymer strength and thermal stability.

Computational Chemistry Approaches to Predict Reactivity and Conformational Preferences

Computational chemistry offers powerful tools to investigate the properties of molecules and predict their behavior, providing valuable insights that can guide experimental work. For this compound, computational studies can be employed to understand its intrinsic properties and reactivity, which are currently not well-documented.

Future computational research should focus on:

Conformational Analysis: Determining the most stable conformations of the molecule in the gas phase and in different solvents. This is crucial as the spatial arrangement of the functional groups will dictate its reactivity and interactions. Studies on similar molecules have shown that the rotational populations of hydroxymethyl groups can be influenced by various factors researchgate.netresearchgate.net.

Reactivity Prediction: Using quantum chemical calculations to predict the reactivity of the aldehyde and hydroxyl groups. This includes calculating reaction barriers for various transformations and identifying the most likely reaction pathways.

Spectroscopic Predictions: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the experimental characterization of the compound and its reaction products.

The application of computational methods can significantly accelerate the exploration of this compound's chemistry by prioritizing promising experimental avenues and providing a deeper understanding of its fundamental properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.